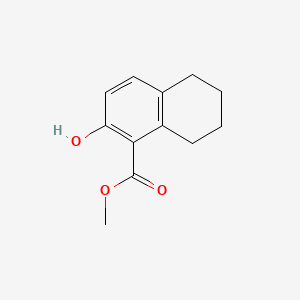

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Description

Historical Context and Development

The development of methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate emerged from the broader exploration of tetrahydronaphthalene derivatives in pharmaceutical research during the late 20th century. The compound was first formally registered in chemical databases in 2006, with initial structural characterization documented in the PubChem database on October 26, 2006. This timing coincided with increased interest in tetralin-based compounds following discoveries regarding their potential biological activities, particularly in anticancer research. The tetrahydronaphthalene scaffold itself has historical significance in medicinal chemistry, forming the structural basis for several clinically important drugs including podophyllotoxin derivatives such as etoposide and teniposide.

The compound's development was further accelerated by advances in synthetic methodology that enabled more efficient preparation of hydroxylated tetrahydronaphthalene derivatives. Research groups began investigating various substitution patterns on the tetrahydronaphthalene core to optimize biological activity and synthetic accessibility. The specific 2-hydroxy-1-carboxylate substitution pattern represented an attractive target due to its potential for further functionalization and its structural similarity to other bioactive compounds. Recent updates to the compound's database entries, including modifications as recent as May 18, 2025, reflect ongoing research interest and refinement of its chemical characterization.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's systematic name precisely describes its structural features: the methyl ester of 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. Alternative nomenclature systems provide additional naming conventions, including the designation as 1-naphthoic acid, 5,6,7,8-tetrahydro-2-hydroxy-, methyl ester, which emphasizes its derivation from naphthoic acid.

The compound's classification within chemical taxonomy places it in the category of aromatic compounds, specifically within the tetralin subclass. Tetralins are defined as polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene ring fused to a cyclohexane ring. The presence of the hydroxyl group and carboxylate ester functionality further classifies the compound as a substituted aromatic alcohol and carboxylic acid derivative. This multifunctional character contributes to its versatility in synthetic applications and its potential for diverse chemical transformations.

The compound's various synonyms reflect different naming approaches and database conventions. These include 2-hydroxy-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid methyl ester and methyl 2-hydroxy-5,6,7,8-tetrahydro-1-naphthoate. The standardization of these naming conventions across chemical databases ensures consistent identification and retrieval of information about this compound across different platforms and research contexts.

Position in Tetrahydronaphthalene Derivative Family

This compound occupies a significant position within the extensive family of tetrahydronaphthalene derivatives. The tetrahydronaphthalene scaffold serves as a fundamental structural motif in numerous biologically active compounds, making this family of particular interest to medicinal chemists and pharmaceutical researchers. The compound's specific substitution pattern distinguishes it from other family members such as methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, which lacks the hydroxyl group at the 2-position.

Comparative analysis with related structures reveals the unique features of this compound. For instance, 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid represents the free acid form with the hydroxyl and carboxyl groups in reversed positions. This positional isomerism significantly affects the compound's chemical properties and potential biological activities. The presence of the hydroxyl group at the 2-position in this compound creates opportunities for hydrogen bonding and additional chemical modifications that are not available in the unsubstituted analog.

The compound's relationship to other bioactive tetrahydronaphthalene derivatives highlights its potential significance. Research has demonstrated that various tetralin derivatives exhibit notable anticancer activities, with some compounds showing better performance than established chemotherapeutic agents. The structural features present in this compound, particularly the combination of hydroxyl and carboxylate functionalities, position it as a promising candidate for further biological evaluation and potential pharmaceutical development.

Chemical Registration and Identification

The comprehensive chemical registration of this compound encompasses multiple identification systems and databases. The compound's primary identifier is its Chemical Abstracts Service registry number 59604-96-5, which provides a unique and permanent identifier recognized internationally. This registration facilitates accurate communication and data exchange among researchers, regulatory agencies, and commercial suppliers worldwide.

| Identification System | Identifier | Database/Authority |

|---|---|---|

| Chemical Abstracts Service Number | 59604-96-5 | Chemical Abstracts Service |

| PubChem Compound Identifier | 11600901 | National Center for Biotechnology Information |

| MDL Number | MFCD09258894 | MDL Information Systems |

| DSSTox Substance Identifier | DTXSID50469244 | United States Environmental Protection Agency |

| European Community Number | 676-638-4 | European Chemicals Agency |

| InChI Key | FGZPUQMMDVJQQN-UHFFFAOYSA-N | International Chemical Identifier |

The compound's registration in the DSSTox database under identifier DTXSID50469244 reflects its inclusion in toxicological research databases maintained by the United States Environmental Protection Agency. This registration supports computational toxicology studies and regulatory assessment activities. The European Community number 676-638-4 indicates the compound's recognition within European chemical regulatory frameworks, facilitating its use in research and potential commercial applications within the European Union.

The International Chemical Identifier system provides additional structural verification through the InChI key FGZPUQMMDVJQQN-UHFFFAOYSA-N. This identifier enables precise structural matching across different chemical databases and supports automated chemical information processing. The MDL number MFCD09258894 facilitates integration with chemical inventory management systems used by research institutions and commercial organizations.

Significance in Organic Chemistry Research

This compound holds considerable significance in contemporary organic chemistry research due to its unique structural features and synthetic accessibility. The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and natural product analogs. Research efforts have demonstrated the utility of similar tetrahydronaphthalene derivatives in asymmetric synthesis, with specific focus on the development of enantioselective synthetic methodologies.

The compound's significance extends to its role as a model system for studying structure-activity relationships in tetrahydronaphthalene-based bioactive compounds. Recent investigations have highlighted the importance of hydroxyl group positioning and carboxylate functionality in determining biological activity profiles. The specific substitution pattern present in this compound provides researchers with opportunities to explore the effects of these functional groups on molecular recognition and biological activity.

| Research Application | Significance | Research Focus |

|---|---|---|

| Synthetic Intermediate | High | Complex molecule synthesis |

| Structure-Activity Studies | Moderate | Biological activity optimization |

| Asymmetric Synthesis | High | Enantioselective methodology development |

| Natural Product Synthesis | Moderate | Analog preparation |

| Pharmaceutical Development | High | Drug discovery applications |

Contemporary research efforts have also focused on the development of efficient synthetic routes to this compound and related compounds. These studies emphasize the importance of developing scalable and cost-effective synthetic methodologies that can support both academic research and potential industrial applications. The compound's commercial availability from multiple suppliers indicates its recognized value in the research community and suggests ongoing demand for its use in various synthetic applications.

The integration of computational chemistry approaches with experimental studies has further enhanced the significance of this compound in organic chemistry research. Advanced computational methods enable detailed analysis of the compound's conformational preferences, electronic properties, and potential reactivity patterns. These insights support rational design approaches for developing new derivatives with optimized properties for specific applications.

Properties

IUPAC Name |

methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h6-7,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZPUQMMDVJQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469244 | |

| Record name | Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59604-96-5 | |

| Record name | Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Considerations

The synthesis of methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically begins with the construction of the tetrahydronaphthalene core, followed by selective functionalization to introduce the hydroxy and methyl ester groups.

- Core Construction : Common strategies include cyclization reactions such as Friedel-Crafts alkylation or Diels-Alder cycloaddition to build the fused bicyclic tetrahydronaphthalene framework.

- Functional Group Introduction : Hydroxylation at position 2 and esterification at position 1 are introduced via selective oxidation and esterification steps, respectively.

Esterification Method

The methyl ester functionality is generally introduced by esterifying the corresponding carboxylic acid precursor using methanol under acidic or catalytic conditions.

| Step | Conditions | Outcome |

|---|---|---|

| Carboxylic acid + MeOH | Acid catalyst (e.g., H2SO4), reflux | Methyl ester formation |

| Alternative catalyst | Trimethylchlorosilane (TMSCl) | Enhanced esterification rate |

This method ensures high yield and purity of the methyl ester derivative.

Hydroxylation

Hydroxylation at the 2-position can be achieved by selective oxidation or via functional group interconversion from a precursor such as a 2-keto derivative reduced to the hydroxy compound.

- Oxidative Hydroxylation : Using reagents like osmium tetroxide or m-CPBA under controlled conditions.

- Reduction of 2-keto intermediate : Employing mild reducing agents such as sodium borohydride to selectively reduce ketones to secondary alcohols.

Alternative Synthetic Approach: Nucleophilic Substitution

In related compounds, nucleophilic substitution reactions at position 2 (if bearing a leaving group such as chlorine) allow introduction of the hydroxy group by displacement with hydroxide ions under mild conditions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| SN2 displacement | KOH in ethanol, 60°C | 2-hydroxy derivative | ~78 |

This approach is applicable when starting from halogenated tetrahydronaphthalene esters.

Industrial Preparation and Scale-Up

Industrial synthesis focuses on optimizing reaction conditions for scalability, yield, and purity:

- Continuous Flow Reactors : Used to maintain precise temperature and reaction times, improving reproducibility.

- Catalyst Optimization : Acid catalysts or Lewis acids are selected to maximize esterification efficiency.

- Purification Techniques : Chromatographic methods and recrystallization ensure removal of impurities and byproducts.

Analytical Data and Purity Assessment

Characterization Techniques

- NMR Spectroscopy (¹H and ¹³C) : Confirms the tetrahydronaphthalene framework and verifies hydroxyl and ester groups.

- Mass Spectrometry (MS) : Confirms molecular weight.

- Melting Point Determination : Confirms compound purity (40–43°C consistent with literature).

- Chromatography (HPLC) : Used to assess purity (>97%) and monitor reaction progress.

Stability Considerations

- The compound exhibits moderate stability; storage under inert atmosphere at low temperature is recommended to prevent hydrolysis of the ester or oxidation of the hydroxy group.

- Accelerated stability testing shows minor degradation over weeks under elevated temperature and humidity.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Yield/Outcome | Notes |

|---|---|---|---|

| Core synthesis | Friedel-Crafts alkylation or Diels-Alder cyclization | High yield | Forms tetrahydronaphthalene ring |

| Hydroxylation | Oxidation or reduction of keto intermediate | Selective hydroxylation | Controlled to avoid over-oxidation |

| Esterification | Methanol + acid catalyst or TMSCl | >90% yield | Reflux conditions preferred |

| Nucleophilic substitution | KOH in EtOH, 60°C (if starting from halogenated precursor) | ~78% yield | Alternative route |

| Purification | Chromatography, recrystallization | >97% purity | Ensures removal of impurities |

Research Findings and Optimization

- Reaction yields and selectivity can be improved by optimizing catalyst loading, reaction temperature, and solvent choice.

- Design of experiments (DoE) approaches have been applied to refine esterification and hydroxylation steps.

- Analytical monitoring via HPLC and NMR throughout synthesis allows early detection of side products and optimization of reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-keto-5,6,7,8-tetrahydronaphthalene-1-carboxylate or 2-carboxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate.

Reduction: Formation of 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-methanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Industrial Production

In industrial settings, large-scale production often involves continuous flow reactors to optimize reaction conditions and maximize yield. High-purity starting materials and effective purification techniques are crucial for producing high-quality methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents Used

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, chromium trioxide |

| Reduction | Lithium aluminum hydride, sodium borohydride |

| Substitution | Thionyl chloride, phosphorus tribromide |

This compound has been studied for its biological activity due to its interaction with various biomolecules. The compound's structural features allow it to modulate multiple biological pathways by acting as a substrate or inhibitor in enzymatic reactions.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity. This property is vital for developing treatments for oxidative stress-related diseases.

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites makes it a candidate for drug development.

Material Science

In material science, this compound serves as a precursor for synthesizing polymers and other advanced materials. Its unique chemical structure allows it to be incorporated into various polymer matrices to enhance material properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Functional Group Variations

The following table summarizes key structural analogs and their properties:

Structural and Property Analysis

Hydroxyl vs. Ketone Substitution: The hydroxyl group in the target compound increases polarity compared to the ketone in Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS: 59599-49-4). The ketone analog (204.22 g/mol) has a slightly lower molecular weight than the hydroxylated compound (206.24 g/mol), reflecting the substitution of -OH with =O .

Ester vs. Aldehyde/Carboxamide Derivatives: Aldehyde derivatives (e.g., 5,6,7,8-tetrahydro-3-methoxy-2-naphthalenecarboxaldehyde) exhibit higher reactivity due to the aldehyde group, making them intermediates in condensation reactions . The hydrochloride salt of the amino derivative (Methyl 4-amino-1-carboxylate) introduces ionic character, significantly altering solubility and stability compared to the neutral ester .

Impact of Methylation and Steric Effects :

- Tetramethyl-substituted analogs (e.g., 5,5,8,8-tetramethyl derivatives) demonstrate increased steric hindrance, which may reduce reaction rates in nucleophilic substitutions or cycloadditions .

Biological Activity

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate (C12H14O3) is a naphthalene derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and an ester functional group. The molecular structure can be represented as follows:

- Molecular Formula : C12H14O3

- SMILES : COC(=O)C1=C(C=CC2=C1CCCC2)O

- InChIKey : FGZPUQMMDVJQQN-UHFFFAOYSA-N

This compound's structural features contribute to its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its interaction with various biomolecules. The hydroxyl and ester groups facilitate hydrogen bonding and other interactions with enzymes and receptors, which can modulate multiple biological pathways. The compound's ability to act as a substrate or inhibitor in enzymatic reactions is significant for its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains and found that it inhibited the growth of Mycobacterium tuberculosis. The structure-activity relationship demonstrated that modifications to the naphthalene core could enhance its inhibitory effects on bacterial ATP synthase .

Antioxidant Properties

The compound has shown potential as an antioxidant. It can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases .

Study on Mycobacterium tuberculosis Inhibition

A significant study focused on the synthesis and evaluation of tetrahydronaphthalene derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The study highlighted the importance of structural modifications to enhance activity against this pathogen .

Neuroprotective Effects

Another research effort examined the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it could protect neuronal cells from damage induced by reactive oxygen species (ROS), thereby implying its potential use in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 2-hydroxy-1-naphthoate | Naphthalene derivative | Moderate antibacterial activity |

| Methyl 2-hydroxy-3,4,5,6-tetrahydronaphthalene-1-carboxylate | Tetrahydronaphthalene derivative | Enhanced antioxidant properties |

| Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | Tetrahydronaphthalene derivative | Limited antimicrobial activity |

This table illustrates how this compound compares to similar compounds in terms of biological activity.

Q & A

Basic Research Question

- NMR spectroscopy :

- X-ray crystallography : SHELX software is widely used for structure refinement. Key parameters include R-factor (<0.05) and bond-length accuracy (±0.01 Å) .

How are in vitro and in vivo toxicity profiles assessed for this compound?

Basic Research Question

- In vitro assays :

- Cytotoxicity (MTT assay) in human cell lines (e.g., HepG2, HEK293).

- Metabolic stability using liver microsomes to assess cytochrome P450 interactions .

- In vivo models :

How can researchers resolve contradictions in reported toxicological data, such as conflicting LD₅₀ values?

Advanced Research Question

- Risk of bias assessment : Use standardized questionnaires (Table C-6/C-7) to evaluate study design, including randomization, blinding, and outcome reporting .

- Meta-analysis : Pool data from multiple studies while adjusting for variables like species (e.g., rat vs. mouse), exposure duration, and metabolic differences .

- Mechanistic studies : Compare metabolite profiles (e.g., hydroxylation pathways) across models to identify species-specific detoxification pathways .

What computational strategies are effective for predicting biological activity and receptor interactions?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like adrenergic receptors (e.g., α1A-subtype). Key parameters include binding affinity (ΔG < -7 kcal/mol) and hydrogen-bond networks .

- QSAR modeling : Train models on datasets of structurally related naphthalene derivatives to predict toxicity or pharmacokinetic properties (e.g., logP, bioavailability) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) to validate docking results .

What methodologies are employed to study environmental degradation and persistence of this compound?

Advanced Research Question

- Hydrolysis/photolysis : Monitor degradation under UV light (λ = 254 nm) in aqueous buffers (pH 4–9) using HPLC-MS to identify breakdown products (e.g., carboxylic acid derivatives) .

- Soil/water partitioning : Measure log Kow (octanol-water coefficient) via shake-flask method and correlate with bioaccumulation potential .

- Microbial degradation : Aerobic batch cultures with soil isolates (e.g., Pseudomonas spp.) to assess biodegradation half-life (t₁/₂) .

How can researchers address gaps in the compound’s pharmacokinetic and pharmacodynamic data?

Advanced Research Question

- Tracer studies : Use isotopically labeled compound (¹⁴C or deuterated) to track absorption/distribution in rodent models .

- PBPK modeling : Develop physiologically based pharmacokinetic models integrating in vitro metabolic data (e.g., CLint from microsomal assays) to predict human exposure .

- Biomarker identification : LC-MS/MS profiling of urine/blood metabolites to link exposure levels to biological effects (e.g., oxidative stress markers) .

What strategies are recommended for optimizing synthetic scalability without compromising stereochemical integrity?

Advanced Research Question

- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis to control stereocenters .

- Process intensification : Continuous-flow reactors with in-line FTIR monitoring to maintain reaction homogeneity and reduce racemization .

- Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of THF) to improve safety and yield .

How do substituent modifications (e.g., hydroxyl vs. methoxy groups) impact biological activity?

Advanced Research Question

- SAR studies : Synthesize analogs (e.g., methyl ether or acetylated derivatives) and compare IC₅₀ values in receptor-binding assays .

- Free-energy calculations : Use MM-GBSA to quantify contribution of hydroxyl group to binding affinity (ΔΔG) .

- Crystallography : Resolve ligand-receptor co-crystals (e.g., α1D-adrenergic receptor) to map hydrogen-bond interactions .

What analytical techniques are critical for detecting trace impurities in synthesized batches?

Advanced Research Question

- HPLC-DAD/ELSD : Use C18 columns (ACN/water gradient) to separate and quantify impurities (<0.1% threshold) .

- GC-MS : Identify volatile byproducts (e.g., residual methanol or sulfonic acid derivatives) .

- NMR spiking : Add authentic standards of suspected impurities (e.g., unreacted starting material) to confirm peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.